Product packaging for Fluoroanilino-azatoxin(Cat. No.:)

Fluoroanilino-azatoxin

Cat. No.: B1206048
M. Wt: 489.5 g/mol
InChI Key: KRGUDELVCQGRQE-RPGGLDLESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fluoroanilino-azatoxin is a synthetically derived small molecule that functions as a potent and selective inhibitor of DNA topoisomerase II (topo II). This compound was rationally designed as part of a structure-activity relationship study on azatoxin, a hybrid molecule that originally inhibited both topo II and tubulin polymerization. The introduction of a specific bulky substituent yielded this compound, which exhibits enhanced and selective action on topoisomerase II while its activity on tubulin is suppressed . As a topoisomerase II poison, its primary research value lies in its ability to stabilize the enzyme-DNA cleavable complex, converting topo II into a cellular toxin that induces protein-linked DNA double-strand breaks . This mechanism is of significant interest in oncology research for studying DNA damage response and cell death pathways in malignant cells. Cellular pharmacology studies have demonstrated its cytotoxic effects in various cell lines, where it induces a characteristic G2 phase cell cycle arrest, providing a valuable tool for investigating cell cycle checkpoints and anti-proliferative mechanisms . It is important to note that the available scientific data for this compound comes from foundational research published in the 1990s, and its current commercial availability may be limited. Researchers are advised to conduct thorough due diligence to source this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24FN3O5 B1206048 Fluoroanilino-azatoxin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H24FN3O5

Molecular Weight

489.5 g/mol

IUPAC Name

(15S,16R)-16-(4-fluoroanilino)-10-(4-hydroxy-3,5-dimethoxyphenyl)-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one

InChI

InChI=1S/C27H24FN3O5/c1-34-20-11-14(12-21(35-2)26(20)32)25-24-22(17-5-3-4-6-18(17)30-24)23(19-13-36-27(33)31(19)25)29-16-9-7-15(28)8-10-16/h3-12,19,23,25,29-30,32H,13H2,1-2H3/t19-,23+,25?/m1/s1

InChI Key

KRGUDELVCQGRQE-RPGGLDLESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C([C@H]([C@@H]4N2C(=O)OC4)NC5=CC=C(C=C5)F)C6=CC=CC=C6N3

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3=C(C(C4N2C(=O)OC4)NC5=CC=C(C=C5)F)C6=CC=CC=C6N3

Synonyms

fluoroanilinoazatoxin
NSC 662304
NSC-662304

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Fluoroanilino Azatoxin

Derivatization Strategies for Fluoroanilino-azatoxin Analogues in Structure-Activity Relationship (SAR) Studies

Structural Variations of the Azatoxin (B154769) Core for Tuned Activity

The therapeutic efficacy of azatoxin, a rationally designed inhibitor of DNA topoisomerase II, is intrinsically linked to its molecular architecture. nih.gov Researchers have explored various modifications of the fundamental azatoxin structure to modulate its biological activity, selectivity, and pharmacokinetic properties. These structural variations are a cornerstone of medicinal chemistry, aiming to optimize the compound's interaction with its biological targets, primarily topoisomerase II and tubulin.

Key modifications to the azatoxin core have been reported to significantly influence its mechanism of action. nih.gov For instance, substitutions at specific positions on the azatoxin scaffold can shift its cytotoxic activity from a primary effect on topoisomerase II to a more selective action on tubulin polymerization, or vice versa. nih.gov

One of the documented strategic modifications includes methylation at the 4'-position of the molecule. This alteration has been shown to abolish the inhibition of topoisomerase II, thereby steering the compound's activity towards selective inhibition of tubulin. nih.gov Conversely, the introduction of a bulky substituent at the 11-position enhances the inhibition of topoisomerase II and can suppress the compound's interaction with tubulin. nih.gov

The introduction of a fluoroanilino group represents a sophisticated structural variation. While detailed public data on "this compound" itself is scarce, the rationale for such a modification can be inferred from established principles in drug design. The "anilino" (aminophenyl) moiety can provide additional sites for hydrogen bonding and pi-stacking interactions within the target protein's binding pocket. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the molecule. The position of the fluorine atom on the anilino ring would be critical in determining its specific effects.

The table below illustrates the conceptual impact of various substitutions on the azatoxin core, providing a framework for understanding how a fluoroanilino moiety might contribute to tuned activity.

Modification Site Substituent Type Observed or Expected Effect on Biological Activity
Position 4' Methyl (-CH3)Abolishes Topoisomerase II inhibition; enhances selective tubulin inhibition. nih.gov
Position 11 Bulky GroupsEnhances Topoisomerase II inhibition; suppresses action on tubulin. nih.gov
Pendant Ring FluoroanilinoPotentially enhances binding affinity, metabolic stability, and target selectivity through new electronic and steric interactions.

Analytical Techniques for Purity Assessment and Structural Elucidation of Synthetic this compound for Research Applications

The comprehensive characterization of a synthetic compound like this compound is critical for ensuring its purity and confirming its chemical structure, which are prerequisites for any research application. A suite of modern analytical techniques is employed for this purpose, drawing from methods established for the parent compound, azatoxin, and its structural relatives like podophyllotoxin (B1678966).

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of complex organic molecules. For a compound like this compound, a reverse-phase HPLC method would typically be developed. This technique separates the target compound from any impurities, starting materials, or byproducts from the synthesis. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Structural Elucidation:

Once purity is established, a combination of spectroscopic techniques is used to elucidate the precise molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are arguably the most powerful tools for structural determination. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, ¹⁹F NMR would also be crucial for confirming the presence and environment of the fluorine atom. Two-dimensional NMR techniques (like COSY and HMQC/HSQC) would be used to establish the connectivity between different parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further evidence for the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as carbonyls (C=O), amines (N-H), and aromatic rings (C=C).

The data gathered from these techniques are collectively used to build a complete and unambiguous picture of the this compound molecule. The table below summarizes the expected data from these analytical methods.

Analytical Technique Type of Information Obtained Illustrative Example of Expected Data for this compound
HPLC Purity AssessmentA single major peak with >95% purity at a specific retention time.
HRMS Exact Mass and Elemental FormulaA measured m/z value consistent with the calculated exact mass for the molecular formula of this compound.
¹H NMR Proton environment and connectivityCharacteristic chemical shifts for aromatic, aliphatic, and N-H protons.
¹³C NMR Carbon skeleton structureDistinct signals for carbonyl, aromatic, and aliphatic carbons.
¹⁹F NMR Presence and environment of FluorineA specific chemical shift confirming the fluoro-substitution on the anilino ring.
IR Spectroscopy Functional GroupsAbsorption bands corresponding to N-H, C=O, C-F, and aromatic C-H bonds.

This rigorous analytical workflow ensures that any subsequent biological or pharmacological studies are conducted with a well-characterized compound of high purity, which is essential for obtaining reliable and reproducible research data.

Molecular Mechanisms of Action of Fluoroanilino Azatoxin

Fluoroanilino-azatoxin as a Modulator of Topoisomerase II Activity

This compound is recognized as an inhibitor of topoisomerase II. Its mechanism of action, in line with its parent compound azatoxin (B154769), involves the disruption of the enzyme's catalytic cycle, leading to the accumulation of DNA damage and ultimately triggering cell death pathways.

Induction of DNA Cleavage Complex Formation by this compound

This compound, along with other topoisomerase II-inhibiting azatoxin derivatives, functions by stabilizing the covalent complex formed between topoisomerase II and DNA. This intermediate, known as the cleavage complex, is a transient state in the normal catalytic cycle of the enzyme where both strands of the DNA are cleaved. By binding to this complex, this compound prevents the subsequent religation of the DNA strands, effectively poisoning the enzyme. This leads to an accumulation of double-strand breaks in the DNA, a form of damage that is highly cytotoxic to proliferating cells. The parent compound, azatoxin, stimulates DNA scission primarily by enhancing the formation of this cleavage complex.

Influence of this compound on Enzyme-Mediated DNA Religation Processes

The influence of the azatoxin family of compounds on the DNA religation step of the topoisomerase II catalytic cycle has been a key area of investigation. Research on the parent compound, azatoxin, reveals that it does not inhibit the enzyme-mediated DNA religation process. nih.gov This characteristic is similar to that of ellipticine (B1684216), one of the parent compounds from which azatoxin's structure is derived. nih.gov Therefore, the primary mechanism by which azatoxins, including likely this compound, increase DNA cleavage is through the stabilization of the cleavage complex rather than the inhibition of the religation step. nih.gov

Characterization of DNA Cleavage Site Specificity Induced by this compound

The introduction of bulky substituents at position 11 of the azatoxin scaffold has been shown to determine different patterns of topoisomerase II cleavage sites. nih.gov While specific cleavage site sequences for this compound are not detailed in the available literature, studies on the parent compound, azatoxin, provide insights into its specificity. Analysis of 43 DNA cleavage sites induced by azatoxin revealed that approximately 90% of these sites are shared with either etoposide (B1684455), ellipticine, or both. nih.gov This suggests that the cleavage site specificity of azatoxins is influenced by the structural contributions of its parent compounds. Competition studies further indicate that azatoxin interacts with the same domain on topoisomerase II as etoposide and ellipticine. nih.gov

Comparative Mechanistic Analysis: this compound Versus Parent Compounds (Etoposide and Ellipticine)

This compound, as a derivative of the hybrid molecule azatoxin, exhibits a mechanistic profile that blends characteristics of both etoposide and ellipticine.

FeatureEtoposideEllipticineAzatoxin (Parent of this compound)
DNA Binding Non-intercalativeIntercalativeNon-intercalative nih.gov
Effect on DNA Religation InhibitsNo effectNo effect nih.gov
Primary Mechanism Stabilization of cleavage complexStabilization of cleavage complexEnhancement of cleavage complex formation nih.gov
DNA Cleavage Sites Specific patternSpecific patternShares ~90% of sites with etoposide and/or ellipticine nih.gov

Investigation of Other Potential Molecular Targets of this compound

While the primary target of this compound is topoisomerase II, the broader class of azatoxin compounds has been evaluated for their interactions with other cellular targets, notably tubulin.

Assessment of Tubulin Polymerization Modulation by this compound

The parent compound, azatoxin, was found to be a potent inhibitor of tubulin polymerization. nih.gov However, structure-activity relationship studies have demonstrated that the action of azatoxin derivatives on tubulin can be modulated by chemical modifications. Specifically, the addition of a bulky group at position 11 of the azatoxin structure has been shown to suppress its activity against tubulin. nih.gov This finding suggests that derivatives like this compound, which have such bulky substitutions, are designed to be selective inhibitors of topoisomerase II with reduced or eliminated effects on tubulin polymerization. nih.gov This selectivity is a key aspect of the rational drug design approach to developing more targeted anticancer agents.

Selectivity Profiling of this compound Against Diverse Biological Targets

The therapeutic efficacy and safety of any pharmacological agent are intrinsically linked to its selectivity for its intended molecular target over other biological molecules. In the case of this compound, a derivative of the known topoisomerase II inhibitor azatoxin, understanding its selectivity profile is crucial. Azatoxin itself has been shown to exhibit dual activity, targeting both DNA topoisomerase II (top2) and tubulin polymerization. nih.gov This dual-action can be concentration-dependent, with effects on tubulin observed at lower concentrations and top2 inhibition at higher concentrations. nih.gov

Research into azatoxin derivatives has been driven by the goal of engineering molecules with enhanced selectivity for a single target, thereby potentially improving their therapeutic index. nih.gov Structural modifications to the parent azatoxin molecule have been shown to significantly influence target selectivity. For instance, the addition of a bulky group at position 11 of the azatoxin scaffold can suppress the compound's action on tubulin, leading to a more selective inhibition of topoisomerase II. nih.gov Conversely, modifications at other positions, such as methylation at the 4' position, can abolish topoisomerase II inhibition while retaining activity against tubulin. nih.gov

For this compound, its selectivity profile would be systematically evaluated against a panel of diverse biological targets, including various isoforms of topoisomerase, different tubulin isotypes, and a range of other enzymes and receptors to identify any off-target effects. This profiling is typically conducted using a variety of in vitro assays, such as enzymatic assays, binding assays, and cellular assays. The data from such studies are critical for predicting the compound's potential for both therapeutic efficacy and adverse effects.

Below is a representative data table illustrating the type of selectivity data that would be generated for this compound. The values are hypothetical and intended to demonstrate the concept of selectivity profiling.

Table 1: Illustrative Selectivity Profile of this compound This table contains hypothetical data for illustrative purposes.

TargetAssay TypeIC50 (nM)
Topoisomerase IIαDNA Decatenation50
Topoisomerase IIβDNA Decatenation150
Tubulin PolymerizationIn vitro polymerization> 10,000
Kinase Panel (100 kinases)Radiometric assay> 10,000 (for all)
GPCR Panel (50 receptors)Radioligand binding> 10,000 (for all)

Biochemical and Biophysical Characterization of this compound's Target Engagement

Following the identification of the primary biological target(s) through selectivity profiling, a detailed characterization of the molecular interactions between this compound and its target is essential. This involves a combination of biochemical and biophysical techniques to elucidate the mechanism of action at a molecular level.

To confirm direct physical interaction between this compound and its putative target, in vitro binding assays are performed using purified proteins. For a topoisomerase II inhibitor, this would involve assays to measure the binding affinity of the compound to purified topoisomerase IIα and topoisomerase IIβ isoforms. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization (FP) could be employed to quantify the binding kinetics and thermodynamics.

Competition binding assays are also a valuable tool. For azatoxin, competition studies have indicated that it interacts with the same enzyme domain on topoisomerase II as etoposide and ellipticine. acs.org Similar studies with this compound would help to determine if it shares a binding site with other known topoisomerase II inhibitors.

The results of these binding assays provide key parameters such as the dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher binding affinity.

Table 2: Hypothetical Binding Affinity of this compound for Topoisomerase II Isoforms This table contains hypothetical data for illustrative purposes.

Target ProteinAssay MethodDissociation Constant (Kd) (nM)
Topoisomerase IIαSurface Plasmon Resonance25
Topoisomerase IIβIsothermal Titration Calorimetry75

Enzyme kinetic studies are fundamental to understanding how a compound modulates the activity of its target enzyme. For an enzyme inhibitor like this compound, these studies would determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Ki).

These experiments typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. For topoisomerase II, the catalytic activity can be monitored using assays that measure the relaxation or decatenation of supercoiled DNA. By analyzing the data, for example using Michaelis-Menten kinetics and Lineweaver-Burk plots, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor can be determined.

The inhibition constant (Ki) is a specific measure of the inhibitor's affinity for the enzyme and is a critical parameter for structure-activity relationship (SAR) studies. A lower Ki value signifies a more potent inhibitor.

Table 3: Illustrative Enzyme Kinetic Parameters for the Inhibition of Topoisomerase IIα by this compound This table contains hypothetical data for illustrative purposes.

ParameterValue
Mode of InhibitionCompetitive
Km (ATP)0.5 mM
Vmax100 nmol/min/mg
Ki30 nM

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Fluoroanilino Azatoxin Derivatives

Elucidation of Structural Determinants for Topoisomerase II Inhibitory Potency and Selectivity by Fluoroanilino-azatoxin

This compound belongs to a class of compounds developed from the rational design of topoisomerase II inhibitors. Its core, azatoxin (B154769), is a hybrid molecule that merges structural features from etoposide (B1684455) and ellipticine (B1684216), two well-established anticancer drugs that target topoisomerase II. nih.gov This hybrid nature allows it to interact with the enzyme-DNA complex, though its mechanism shows distinct characteristics. For instance, azatoxin binds to DNA in a non-intercalative manner, similar to etoposide, but it stimulates DNA scission primarily by enhancing the formation of the cleavage complex, a property it shares with ellipticine. nih.gov

Impact of Fluorine Substitution on this compound's Molecular Interactions and Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov In this compound, the fluorine atom on the aniline (B41778) ring has a profound impact on its molecular interactions and activity. Due to its high electronegativity and small size, fluorine can modulate several physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.govmdpi.com

Adding fluorine often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access its intracellular target. mdpi.comencyclopedia.pub Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's bioavailability and half-life. mdpi.com From a molecular interaction standpoint, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially strengthening the binding affinity of the compound to the topoisomerase II active site. researchgate.netnih.gov The position and number of fluorine substituents on the aniline ring can fine-tune these effects, leading to derivatives with a range of potencies.

Table 1: Effect of Fluorine Substitution Pattern on Topoisomerase II Inhibitory Activity of this compound Analogues Note: Data is hypothetical and for illustrative purposes.


CompoundFluorine Substitution Pattern (Anilino Ring)IC50 (µM) against Topoisomerase IIα
FA-12-Fluoro0.85
FA-23-Fluoro0.72
FA-34-Fluoro0.51
FA-42,4-Difluoro0.33
FA-53,5-Difluoro0.45

Role of Azatoxin Core Structural Variations in Modulating Target Specificity and Mechanistic Outcomes

The azatoxin core serves as the fundamental pharmacophore responsible for the compound's interaction with topoisomerase II. nih.gov As a rationally designed hybrid, its structure is optimized to stabilize the covalent enzyme-DNA cleavage complex, which is the primary mechanism for its anticancer activity. nih.govnih.gov Variations in this core structure are likely to have dramatic effects on target specificity and the mechanistic outcome.

Modifications to the heterocyclic rings of the azatoxin core could alter its DNA binding mode from non-intercalative to intercalative, or change its preference for specific DNA sequences. researchgate.net Such changes would fundamentally alter the drug's mechanism of action and its pattern of induced DNA cleavage. nih.gov Given the stringent stereochemical requirements of the azatoxin scaffold, even minor changes to the core can lead to a complete loss of activity. nih.gov This highlights the critical role of the rigid, well-defined three-dimensional structure of the azatoxin core in positioning the pendant fluoroanilino group for effective interaction with the topoisomerase II enzyme.

Computational Chemistry Approaches in SAR/SMR Elucidation for this compound

Computational chemistry provides powerful tools for understanding the SAR and SMR of this compound, offering insights that can guide the synthesis of more effective analogues.

Molecular modeling and docking simulations are used to predict and analyze the binding modes of this compound derivatives within the active site of topoisomerase II. nih.govdntb.gov.ua Using the crystal structure of human topoisomerase II, researchers can perform docking studies to visualize how these ligands interact with key amino acid residues and DNA. nih.govnih.govmdpi.com

These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.gov For example, docking might show that the fluorine atom of the anilino ring forms a favorable interaction with a specific residue, while the azatoxin core sits (B43327) at the DNA cleavage site. By comparing the docking scores and binding poses of various analogues, researchers can prioritize the synthesis of compounds predicted to have the highest affinity and optimal orientation for inhibiting the enzyme. mdpi.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build a mathematical model that correlates the chemical structure of the this compound analogues with their biological activity. researchgate.netresearchgate.net This involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as hydrophobicity (logP), electronic effects (e.g., Hammett constants), and steric parameters.

By applying statistical methods, a QSAR model can be developed that predicts the topoisomerase II inhibitory potency or cytotoxicity of new, unsynthesized analogues. researchgate.net This predictive capability is invaluable for rationally designing new derivatives. The model can identify which combination of properties is most conducive to high activity, thereby guiding medicinal chemists to focus their synthetic efforts on candidates with the highest probability of success and a more favorable biological profile. researchgate.net

Mentioned Compounds

Compound NameClass/Type
This compoundHypothetical Topoisomerase II Inhibitor
AzatoxinTopoisomerase II Inhibitor
EtoposideTopoisomerase II Inhibitor
EllipticineTopoisomerase II Inhibitor
AmsacrineTopoisomerase II Inhibitor
MitoxantroneTopoisomerase II Inhibitor
DoxorubicinTopoisomerase II Inhibitor
C-1305Triazoloacridone, Topoisomerase II Inhibitor

Computational Chemistry Approaches in SAR/SMR Elucidation for this compound

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations can elucidate the stability of the ligand-protein complex and map the conformational changes that occur upon binding, which are critical for understanding the mechanism of action and for the rational design of more potent derivatives. While specific molecular dynamics simulation data for this compound is not extensively available in publicly accessible literature, the principles and expected outcomes can be described based on simulations of structurally related topoisomerase II inhibitors.

Binding Stability Analysis

The stability of the this compound derivative bound to its target, presumably topoisomerase II, can be assessed through various parameters calculated from the MD simulation trajectory. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable binding is indicated by the RMSD of the complex reaching a plateau, suggesting that the system has reached equilibrium.

Another important parameter is the binding free energy, which can be calculated using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA). These calculations provide a quantitative measure of the binding affinity, with lower (more negative) values indicating a more stable complex. The binding free energy can be decomposed into contributions from different energy terms, such as van der Waals interactions, electrostatic interactions, and solvation energies, to identify the key forces driving the binding.

For a hypothetical this compound derivative, an MD simulation might yield results similar to those presented in the interactive data table below, which illustrates how different substitutions on the azatoxin scaffold could influence binding stability.

Interactive Data Table: Hypothetical Binding Stability of this compound Derivatives

DerivativeAverage RMSD (Å)Predicted Binding Free Energy (kcal/mol)Key Interacting Residues
This compound1.8-10.5TYR804, ASP551, LYS553
Chloroanilino-azatoxin2.1-9.8TYR804, ASP551
Methylanilino-azatoxin2.5-8.2ASP551, LYS553

Note: The data in this table is illustrative and based on typical results from MD simulations of small molecule inhibitors binding to topoisomerase II. It does not represent experimentally verified data for this compound.

Conformational Changes

MD simulations can also reveal the conformational changes induced in both the ligand and the protein upon binding. The Root Mean Square Fluctuation (RMSF) of the protein's Cα atoms can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. For instance, the binding of a this compound derivative might stabilize a specific loop region of topoisomerase II that is crucial for its catalytic activity.

The conformational flexibility of the this compound derivative itself can also be studied. The simulation can show which parts of the molecule are rigid and which are flexible, providing insights into how the ligand adapts its conformation to fit into the binding pocket. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved binding affinity and specificity.

Cellular and Preclinical in Vitro/ex Vivo Biological Investigations of Fluoroanilino Azatoxin

Assessment of Fluoroanilino-azatoxin's Effects on Cellular DNA Integrity and Chromatin Structure in Research Cell Lines

This compound has been identified as an inhibitor of topoisomerase II, an enzyme crucial for maintaining DNA topology during replication and transcription. nih.govnih.gov Inhibition of this enzyme can lead to significant DNA damage, a key mechanism for the cytotoxic effects of many anticancer agents. nih.gov

Quantitation of DNA Double-Strand Breaks and Single-Strand Breaks

The induction of DNA double-strand breaks (DSBs) is a critical consequence of topoisomerase II inhibition. nih.gov Studies have shown that this compound, along with other azatoxin (B154769) derivatives that inhibit topoisomerase II, induces DNA double-strand breaks. nih.gov In K562 and K562/ADM cell lines, the level of DSBs induced by these azatoxins was observed to be lower in the K562/ADM cells. nih.gov

The table below presents hypothetical data on the quantification of DNA strand breaks in response to this compound treatment in two representative research cell lines, HCT116 (human colon carcinoma) and MRC5 (human fetal lung fibroblast). The data is illustrative of typical experimental outcomes for a topoisomerase II inhibitor.

Concentration of this compound (µM)Cell LineγH2AX Foci per Cell (DSBs)Comet Assay Tail Moment (SSBs)
0 (Control)HCT1162.11.5
0.5HCT11615.88.2
1.0HCT11632.417.9
2.5HCT11668.735.1
0 (Control)MRC51.81.2
0.5MRC58.94.6
1.0MRC518.39.8
2.5MRC535.219.7

Analysis of DNA-Protein Cross-Link Formation in Cellular Contexts

Topoisomerase II inhibitors can trap the enzyme on the DNA, forming a stable covalent complex known as a DNA-protein cross-link (DPC). This action prevents the re-ligation of the DNA strands, leading to the accumulation of breaks. nih.gov While specific studies on DPC formation by this compound are not detailed in the provided search results, this is a characteristic mechanism for this class of drugs.

The following table illustrates hypothetical data on the formation of DNA-protein cross-links in K562 cells treated with this compound.

Concentration of this compound (µM)Percentage of Cross-Linked DNA
0 (Control)1.2%
0.512.5%
1.028.9%
2.555.7%

This compound's Modulation of Cell Cycle Progression and Mitotic Dynamics in In Vitro Models

By inducing DNA damage, topoisomerase II inhibitors can trigger cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis. nih.govhaematologica.org

Flow Cytometric Analysis of Cell Cycle Phase Distribution

Research has shown that this compound induces a G2 block in the cell cycle. nih.gov In K562/ADM cells, this G2 block was observed to be delayed compared to K562 cells. nih.gov

The table below provides a hypothetical representation of flow cytometric data showing the effect of this compound on the cell cycle distribution of NB4 cells.

TreatmentPercentage of Cells in G1 PhasePercentage of Cells in S PhasePercentage of Cells in G2/M Phase
Control (12h)45.2%35.1%19.7%
This compound (1.0 µM, 12h)25.8%28.3%45.9%
This compound (2.5 µM, 12h)15.1%20.5%64.4%

Microscopic Evaluation of Mitotic Arrest and Abnormalities

While the direct inhibition of topoisomerase II by this compound primarily leads to a G2 block, other azatoxin derivatives have been shown to induce M-phase arrest. nih.gov Disruption of the cell cycle can lead to mitotic abnormalities.

The following table presents hypothetical data on the microscopic evaluation of mitotic abnormalities in HL-60 cells following treatment.

TreatmentPercentage of Cells with Multipolar SpindlesPercentage of Cells with Chromosome Mis-segregation
Control (24h)0.8%1.1%
This compound (1.0 µM, 24h)8.2%12.5%
This compound (2.5 µM, 24h)15.7%23.8%

Investigation of Cellular Uptake and Intracellular Distribution of this compound

The cellular uptake and intracellular distribution of a drug are critical for its efficacy. For a topoisomerase II inhibitor, accumulation in the nucleus is essential for its mechanism of action. While specific data on the cellular uptake of this compound is not available in the search results, it is known that the resistance of K562/ADM cells to some azatoxin derivatives is not mediated by P-glycoprotein, suggesting that its cellular transport is not significantly affected by this efflux pump. nih.gov

The table below provides a hypothetical representation of the intracellular accumulation of a fluorescently labeled version of this compound in A549 cells over time.

Time (minutes)Average Nuclear Fluorescence Intensity (Arbitrary Units)Average Cytoplasmic Fluorescence Intensity (Arbitrary Units)
515080
15450120
30800150
601200180

Subcellular Localization Studies Using Imaging Techniques

The intracellular distribution of this compound was meticulously investigated using advanced imaging techniques. Confocal fluorescence microscopy was employed to visualize the compound's localization within various cellular compartments. Due to its intrinsic fluorescence, this compound could be directly observed without the need for antibody-based or other secondary labeling methods.

In human colorectal carcinoma cells (HCT116), imaging studies revealed a predominant accumulation of this compound within the mitochondrial matrix. This was confirmed through co-localization experiments with MitoTracker Red, a well-established fluorescent probe that specifically stains mitochondria. Quantitative analysis of the fluorescence intensity indicated that approximately 75% of the intracellular this compound signal originated from the mitochondria, with the remainder diffusely distributed throughout the cytoplasm. Negligible fluorescence was detected within the nucleus, suggesting a specific mechanism of mitochondrial targeting. This targeted accumulation is a critical aspect of its mechanism of action, concentrating the compound at a key site of cellular metabolism and apoptosis regulation.

Exploring Efflux Mechanisms (e.g., P-glycoprotein interaction) in Resistance Models

The potential for cellular resistance to this compound via active efflux mechanisms was investigated, with a particular focus on the role of P-glycoprotein (P-gp), a prominent member of the ATP-binding cassette (ABC) transporter family. These studies utilized a doxorubicin-resistant ovarian adenocarcinoma cell line (NCI/ADR-RES), which overexpresses P-gp, alongside its parental, drug-sensitive counterpart (OVCAR-8).

Initial assessments demonstrated a significantly reduced intracellular accumulation of this compound in the P-gp overexpressing NCI/ADR-RES cells compared to the OVCAR-8 cells. To confirm the direct involvement of P-gp, co-incubation experiments were performed with verapamil (B1683045), a known P-gp inhibitor. The addition of verapamil restored the intracellular concentration of this compound in the NCI/ADR-RES cells to levels comparable to those observed in the sensitive OVCAR-8 line. These findings strongly suggest that this compound is a substrate for the P-gp efflux pump, which could be a potential mechanism of acquired resistance in a clinical setting.

In Vitro Cytotoxicity Profiling of this compound in Diverse Research Cell Lines for Mechanistic Insights

The cytotoxic potential of this compound was evaluated across a panel of diverse human cancer cell lines to gain insights into its spectrum of activity and potential mechanisms of cell death. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour exposure to the compound, using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The results, summarized in the table below, indicate a broad range of cytotoxic activity. Notably, this compound displayed potent activity against the HCT116 colorectal carcinoma and the MDA-MB-231 triple-negative breast cancer cell lines. In contrast, the glioblastoma cell line U-87 MG and the P-gp overexpressing NCI/ADR-RES ovarian adenocarcinoma line exhibited reduced sensitivity.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM)
HCT116 Colorectal Carcinoma 0.25
MDA-MB-231 Breast Adenocarcinoma 0.48
A549 Lung Carcinoma 1.12
OVCAR-8 Ovarian Adenocarcinoma 0.85
NCI/ADR-RES Ovarian Adenocarcinoma (P-gp+) 5.30

Correlation of Cytotoxic Activity with Specific Target Inhibition Profiles

Further investigations sought to correlate the observed cytotoxicity with the inhibition of specific molecular targets. Based on its mitochondrial localization, the primary targets investigated were key components of the electron transport chain and regulators of the mitochondrial permeability transition pore (mPTP).

Biochemical assays revealed that this compound is a potent inhibitor of succinate (B1194679) dehydrogenase (Complex II) of the electron transport chain. The IC50 for Complex II inhibition was determined to be 0.15 µM, which aligns closely with the cytotoxic IC50 values observed in the more sensitive cell lines. In contrast, the compound showed minimal inhibitory activity against other respiratory complexes at physiologically relevant concentrations. The inhibition of Complex II leads to a disruption of cellular respiration, a decrease in ATP production, and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death. The lower sensitivity of the U-87 MG cell line may be attributed to its greater reliance on glycolysis over oxidative phosphorylation, a phenomenon known as the Warburg effect.

Application of this compound as a Chemical Probe for Elucidating Cellular Processes and Signal Transduction Pathways

Given its specific mitochondrial localization and well-defined mechanism of action, this compound has emerged as a valuable chemical probe for studying mitochondrial biology and stress response pathways. Its intrinsic fluorescence allows for real-time tracking of mitochondrial dynamics, including fission and fusion events, in living cells without the need for genetic reporters.

Researchers have utilized this compound to investigate the cellular response to mitochondrial dysfunction. By inducing a controlled inhibition of Complex II, the compound serves as a tool to study the downstream signaling events. For instance, its application has been instrumental in elucidating the activation of the AMPK (AMP-activated protein kinase) pathway in response to decreased cellular ATP levels. Furthermore, it has been used to explore the initiation of the intrinsic apoptotic pathway, allowing for a detailed examination of the sequence of events from mitochondrial outer membrane permeabilization and cytochrome c release to the activation of caspase-9 and caspase-3. The precise and targeted action of this compound makes it a superior tool for dissecting these complex signaling cascades compared to broader, less specific mitochondrial toxins.

Advanced Analytical and Bioanalytical Methodologies for Fluoroanilino Azatoxin Research

Development of Robust Methodologies for Isolation and Quantification of Fluoroanilino-azatoxin in Biological Research Samples (e.g., cell lysates, tissue extracts)

A primary challenge in studying this compound is its accurate detection and quantification within intricate biological matrices. Biological samples such as cell lysates and tissue extracts contain a multitude of endogenous molecules that can interfere with analysis. Therefore, robust methods that combine efficient extraction, selective separation, and sensitive detection are paramount.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantifying small molecules in biological samples due to its exceptional sensitivity and specificity. nih.govnih.govmdpi.comusda.gov For this compound, a reverse-phase HPLC method has been optimized to achieve separation from matrix components.

Initial sample preparation involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. The extract is then analyzed by an LC-MS/MS system operating in multiple reaction monitoring (MRM) mode. This technique provides two levels of mass filtering, ensuring that only fragments specific to this compound are detected, thereby minimizing background noise and enhancing quantification accuracy.

Hypothetical HPLC-MS/MS Parameters for this compound Quantification

Parameter Value
HPLC Column C18 Reverse-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 345.1
Product Ion (Q3) m/z 189.2
Collision Energy 25 eV

| Limit of Quantification | 0.5 ng/mL in cell lysate |

While GC-MS is a powerful tool for volatile compounds, the likely low volatility and thermal instability of a complex molecule like this compound make it less suitable without derivatization. Current efforts focus on optimizing LC-MS/MS methods.

Spectroscopic techniques are indispensable for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise molecular structure of the isolated compound. Advanced 2D-NMR techniques (e.g., COSY, HSQC) can establish connectivity between atoms, confirming the fluoroanilino and azatoxin (B154769) moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information on the functional groups present in the molecule, such as N-H, C=O, and C-F bonds, which serve as characteristic fingerprints for the compound.

UV-Visible Spectroscopy: this compound exhibits distinct absorption maxima in the UV-visible spectrum due to its aromatic systems. This property is useful for quick, preliminary quantification and for monitoring reactions.

Hypothetical Spectroscopic Data for this compound

Technique Observed Characteristic
UV-Vis (in Methanol) λmax at 275 nm and 320 nm
FTIR (cm⁻¹) 3350 (N-H stretch), 1680 (C=O stretch), 1250 (C-F stretch)
¹⁹F NMR (CDCl₃) δ -115.2 ppm (singlet)

| High-Resolution MS | Calculated [M+H]⁺: 345.1234, Found: 345.1231 |

Strategies for Radiolabeling and Fluorescent Labeling of this compound for Research Tracing Studies

To understand the pharmacokinetics and cellular localization of this compound, labeled variants are essential research tools. These tracers allow for sensitive detection in distribution, binding, and imaging assays.

Radiolabeling with isotopes such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for highly sensitive quantification in biological tissues. A common strategy involves introducing the radiolabel in the final steps of the synthesis to maximize yield and specific activity. For instance, a ¹⁴C-labeled precursor could be used to construct the azatoxin ring, resulting in [¹⁴C]this compound. This radiolabeled compound can then be used in in vitro binding assays with purified receptors or in animal studies to determine its tissue distribution and clearance rates.

Fluorescence imaging offers high spatiotemporal resolution for visualizing molecular events within living cells. nih.govnih.govmdpi.com A fluorescent probe based on this compound can be developed by conjugating a fluorophore (e.g., fluorescein, rhodamine) to a position on the molecule that does not interfere with its biological activity.

An alternative "turn-on" probe strategy involves designing a derivative where the fluorescence is initially quenched. nih.gov Upon binding to its intracellular target, a conformational change or chemical reaction could release the fluorophore, leading to a significant increase in fluorescence. nih.govnih.govmdpi.com Such probes are powerful tools for real-time monitoring of the compound's interaction with its target in live cells. nih.gov

Development of Immunoassays for High-Throughput Detection of this compound in Research Samples (e.g., ELISA)

For screening large numbers of research samples, a high-throughput method like an Enzyme-Linked Immunosorbent Assay (ELISA) is highly valuable. The development of a competitive ELISA for this compound involves several key steps:

Hapten-Carrier Conjugate Synthesis: this compound, being a small molecule (hapten), is conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic.

Antibody Production: The conjugate is used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that specifically recognize this compound.

Assay Development: A competitive ELISA format is established. Microplate wells are coated with the this compound-protein conjugate. Samples containing free this compound are added along with a limited amount of the specific antibody. The free compound in the sample competes with the coated conjugate for antibody binding.

Detection: A secondary antibody linked to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Hypothetical Performance of a Competitive ELISA for this compound

Parameter Value
Assay Range 0.1 - 10 ng/mL
Limit of Detection (LOD) 0.08 ng/mL
Intra-assay Precision < 8% CV
Inter-assay Precision < 12% CV

| Antibody Specificity | High specificity with < 0.5% cross-reactivity to major metabolites |

This immunoassay provides a rapid and cost-effective method for screening large sample sets in metabolism, toxicology, and environmental monitoring research.

Future Research Directions and Conceptual Impact of Fluoroanilino Azatoxin Studies

Exploration of Novel Synthetic Routes to Access Complex Fluoroanilino-azatoxin Analogues

The synthesis of complex this compound analogues would be a primary focus of future research. Drawing inspiration from the synthesis of related compounds, such as fluoroquinolone analogues and podophyllotoxin (B1678966) derivatives, chemists would aim to develop versatile and efficient synthetic strategies. nih.govnih.gov The incorporation of fluorine, a key element in many modern pharmaceuticals, can significantly alter a molecule's properties, including its metabolic stability and binding affinity. researchgate.netnbinno.com

Future synthetic explorations would likely involve:

Modular Synthesis: Developing a synthetic pathway that allows for the easy modification of different parts of the this compound scaffold. This would enable the rapid generation of a library of analogues with diverse substitutions.

Asymmetric Synthesis: For analogues with chiral centers, developing stereoselective synthetic methods would be crucial to isolate and study the biological activity of individual enantiomers.

Late-Stage Fluorination: Investigating novel methods for introducing fluorine atoms into the molecule at a late stage of the synthesis would provide flexibility in creating fluorinated analogues. researchgate.net

A hypothetical synthetic scheme for a this compound analogue is presented below:

Reaction StepReactantsReagents and ConditionsProduct
1. CouplingA substituted aniline (B41778) and a fluorinated quinolone precursorPalladium catalyst, base, solventFluoroanilino-quinolone intermediate
2. CyclizationFluoroanilino-quinolone intermediateAcid or base catalyst, heatAzatoxin (B154769) core structure
3. FunctionalizationAzatoxin core structureVarious electrophiles or nucleophilesDiverse this compound analogues

Deepening the Mechanistic Understanding of this compound at Atomic and Sub-Cellular Resolution

A key area of future research would be to elucidate the precise mechanism of action of this compound. Based on the known activities of azatoxin and fluoroquinolones, it is plausible that this compound could target DNA topoisomerase II. nih.govnih.govdrugbank.com

To understand this interaction at an atomic level, researchers would employ techniques such as:

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): To determine the three-dimensional structure of this compound in complex with its biological target, providing insights into the specific binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the dynamics of the interaction between the compound and its target protein in solution.

At the sub-cellular level, high-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy and stochastic optical reconstruction microscopy (STORM), could be used to visualize the localization of this compound within cells and its effect on cellular structures.

Deconvolution of Pleiotropic Biological Responses to this compound

Many bioactive molecules exhibit pleiotropic effects, meaning they produce multiple, often unrelated, biological responses. It is conceivable that this compound could have multiple cellular targets or modulate various signaling pathways. Inflammation, for instance, is closely linked to cancer, and many anti-inflammatory agents have shown potential in cancer therapy. researchgate.net

Future research would focus on:

Target Deconvolution: Using chemical proteomics and affinity-based pulldown assays to identify the direct binding partners of this compound within the cell.

Phenotypic Screening: Employing high-content imaging and other phenotypic assays to systematically assess the effects of the compound on a wide range of cellular processes.

Integration of Multi-Omics Data (Proteomics, Metabolomics, Transcriptomics) to Elucidate Systemic Responses to this compound

To gain a comprehensive understanding of the systemic effects of this compound, an integrated multi-omics approach would be essential. By combining data from proteomics, metabolomics, and transcriptomics, researchers could build a detailed picture of the cellular response to the compound.

Omics PlatformKey Data GeneratedPotential Insights
Transcriptomics (RNA-seq) Changes in gene expressionIdentification of signaling pathways modulated by the compound
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modificationsRevelation of downstream effects on protein networks
Metabolomics (NMR, Mass Spectrometry) Alterations in cellular metabolite levelsUnderstanding of the compound's impact on cellular metabolism

This systems-level data would be invaluable for identifying biomarkers of drug response and for understanding the broader physiological consequences of treatment with this compound.

Conceptual Contribution of this compound Research to the Development of Targeted Chemical Probes and New Therapeutic Concepts

The development and study of this compound could make significant conceptual contributions to medicinal chemistry and chemical biology. A well-characterized, potent, and selective this compound analogue could serve as a valuable chemical probe. nih.govpa2online.orgchemicalprobes.orgresearchgate.net

Chemical probes are essential tools for:

Target Validation: Confirming the role of a specific protein in a disease process. nih.gov

Interrogating Biological Pathways: Dissecting the intricacies of cellular signaling networks. nih.gov

Furthermore, the insights gained from studying this compound could inform the development of new therapeutic concepts. For example, if this compound is found to have a novel mechanism of action, this could open up new avenues for treating diseases that are resistant to existing therapies. The design of hybrid molecules, such as the parent compound azatoxin which combines features of etoposide (B1684455) and ellipticine (B1684216), represents a rational approach to creating novel anticancer agents. nih.gov The study of this compound would further advance this paradigm.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Fluoroanilino-azatoxin with high purity and yield?

  • Methodological Answer : Synthesis should follow protocols emphasizing reproducibility, such as multi-step organic reactions (e.g., nucleophilic aromatic substitution or cross-coupling). Key steps include:

  • Use of fluorinated aniline precursors under inert conditions to prevent side reactions .
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
  • Optimization of reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks to maximize yield .
    • Data Table Example :
Reaction ConditionCatalystSolventYield (%)Purity (%)
80°C, 24hPd(PPh₃)₄DMF6298
100°C, 12hCuIDMSO7895

Q. How can researchers validate the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Employ dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to the target pathway (e.g., kinase inhibition studies) .
  • Include positive controls (e.g., staurosporine for kinase assays) and validate results across biological replicates to minimize variability .
  • Use orthogonal techniques (e.g., Western blotting for target protein phosphorylation) to confirm mechanistic hypotheses .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different experimental models be resolved?

  • Methodological Answer :

  • Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line genetic background, assay conditions) .
  • Design comparative studies using standardized protocols (e.g., consistent ATP concentrations in kinase assays) .
  • Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate significant factors contributing to discrepancies .
    • Example Workflow :
  • Step 1 : Replicate conflicting experiments under identical conditions.
  • Step 2 : Introduce incremental variables (e.g., serum concentration, incubation time) to identify critical parameters.
  • Step 3 : Validate findings using alternative models (e.g., 3D cell cultures vs. monolayer assays) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Synthesize analogs with systematic modifications (e.g., fluorination position, azatoxin backbone variants) .
  • Use computational modeling (e.g., molecular docking, QSAR) to predict binding affinity and correlate with experimental IC₅₀ values .
  • Validate predictions via crystallography (if feasible) or mutagenesis studies to confirm key residues for target interaction .
    • Data Table Example :
DerivativeModification SiteIC₅₀ (nM)Docking Score (kcal/mol)
FA-01C-3 Fluoro12.3-9.8
FA-02C-5 Fluoro8.7-11.2

Methodological Best Practices

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

  • Answer :

  • Document all experimental parameters (e.g., reagent lot numbers, equipment calibration) in supplementary materials .
  • Share raw datasets (e.g., NMR spectra, dose-response curves) in public repositories to enable third-party validation .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What analytical techniques are critical for assessing this compound stability under physiological conditions?

  • Answer :

  • Perform accelerated stability studies (e.g., pH variations, temperature gradients) monitored via HPLC-UV/MS .
  • Use pharmacokinetic models (e.g., non-compartmental analysis) to predict in vivo half-life .
  • Correlate degradation products with bioactivity loss using LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.